Quality control labs requiring Didanosine EP Impurity H for HPLC calibration must use 2',3',5'-Trideoxyadenosine. As a non-phosphorylatable nucleoside, it eliminates false-positive kinase assay signals. Key benefits:
2',3',5'-Trideoxyadenosine (CAS: 6612-70-0) is a highly deoxygenated nucleoside analog characterized by the complete absence of hydroxyl groups at the 2', 3', and 5' positions of its ribose ring. In industrial and pharmaceutical procurement, it is primarily sourced as Didanosine EP Impurity H, a critical reference standard required for the quality control of the antiretroviral active pharmaceutical ingredient (API) didanosine. Because it lacks the 5'-hydroxyl group necessary for kinase-mediated phosphorylation, it also serves as a definitive negative control in nucleotide biochemical assays and a specialized precursor for synthesizing 5'-modified purine derivatives [1].
Substituting 2',3',5'-trideoxyadenosine with closely related analogs like 2',3'-dideoxyadenosine (ddA) or standard adenosine completely invalidates its primary industrial applications. In pharmaceutical quality control, regulatory frameworks mandate the exact structural match of Impurity H to accurately calibrate HPLC retention times and quantify process-related byproducts in didanosine batches [1]. In biochemical screening, using a nucleoside that retains the 5'-OH group (like ddA) allows for intracellular or enzymatic phosphorylation to a 5'-triphosphate, which subsequently acts as a DNA chain terminator. The complete absence of the 5'-OH in 2',3',5'-trideoxyadenosine ensures zero background phosphorylation, making it an irreplaceable true-negative control for polymerase and kinase binding assays [2].
Lacks 5'-OH required for activation; ddA/ddI data may not transfer.
Exclusive EP Impurity H designation; no other analog fulfills this role.
Does not act as chain terminator; RT inhibition occurs via template binding.
For pharmaceutical QA/QC, the precise quantification of process impurities is strictly regulated. Under standard European Pharmacopoeia (EP) HPLC/UV conditions, 2',3',5'-trideoxyadenosine (Impurity H) demonstrates a highly predictable and resolved elution profile compared to the active API. It elutes at a relative retention time (RRT) of approximately 2.0 against the didanosine baseline, which typically elutes at 13–15 minutes. This distinct chromatographic separation is essential for verifying that didanosine bulk batches meet the strict <0.1% limit for this specific process-related impurity [1].
| Evidence Dimension | Relative Retention Time (RRT) in HPLC/UV |
| Target Compound Data | RRT ~2.0 (elutes at ~26-30 minutes) |
| Comparator Or Baseline | Didanosine API (RRT 1.0, elutes at 13-15 minutes) |
| Quantified Difference | 100% increase in retention time (RRT +1.0) allowing baseline resolution |
| Conditions | Standard EP HPLC/UV chromatographic purity assay for didanosine |
Procuring this exact standard is a regulatory requirement for calibrating HPLC systems to certify didanosine API batches for commercial release.
During the bulk laboratory and commercial synthesis of didanosine, 2',3',5'-trideoxyadenosine consistently forms as a process-related byproduct. Analytical profiling of crude didanosine batches detects this specific impurity at concentration ranges of 0.05% to 0.8% prior to final purification. Procuring the pure 6612-70-0 standard allows process chemists to accurately spike and trace this byproduct during crystallization optimization, ensuring the final API is driven below the 0.1% regulatory threshold [1].
| Evidence Dimension | Crude Synthesis Formation Level |
| Target Compound Data | 0.05% to 0.8% formation in unpurified batches |
| Comparator Or Baseline | Regulatory limit (<0.1%) |
| Quantified Difference | Up to 8-fold excess over regulatory limits in crude mixtures |
| Conditions | Laboratory and commercial preparation of didanosine bulk drug |
Enables process chemists to accurately quantify and optimize purification steps to remove this specific persistent byproduct.
In biochemical assays evaluating nucleoside analog activation, the presence of a 5'-hydroxyl group is mandatory for initial phosphorylation by cellular kinases. While 2',3'-dideoxyadenosine (ddA) undergoes rapid conversion to its active 5'-triphosphate form to function as a chain terminator, 2',3',5'-trideoxyadenosine yields 0% triphosphate conversion due to the complete absence of the 5'-OH group. This absolute inability to be phosphorylated makes it a structurally matched, biologically inert baseline for distinguishing between receptor-binding effects and polymerase-inhibition effects in in vitro models [1].
| Evidence Dimension | Kinase-mediated 5'-triphosphate conversion |
| Target Compound Data | 0% conversion (structurally impossible) |
| Comparator Or Baseline | 2',3'-dideoxyadenosine (ddA) (High conversion to ddA-TP) |
| Quantified Difference | Complete ablation of phosphorylation potential |
| Conditions | In vitro cellular kinase and polymerase incorporation assays |
Provides an essential true-negative control for researchers validating the mechanism of action of novel nucleoside-based polymerase inhibitors.
As Didanosine Impurity H, this compound is strictly required as a reference standard for HPLC/UV calibration to ensure commercial didanosine API batches comply with the EP <0.1% impurity limit[1].
Used by API manufacturers to spike crude mixtures, allowing process engineers to track the removal of the 0.05%–0.8% baseline formation of 2',3',5'-trideoxyadenosine during crystallization and purification scale-up [2].
Procured by molecular biology labs as a structurally matched, non-phosphorylatable analog to differentiate between simple purine receptor binding and active DNA chain termination in polymerase and kinase assays [3].